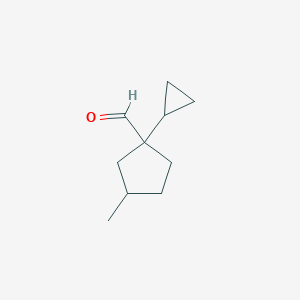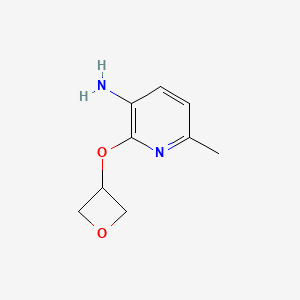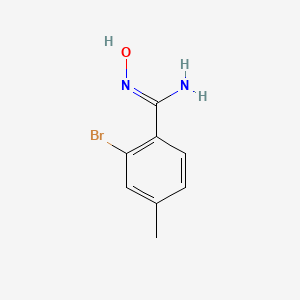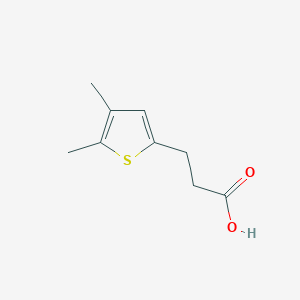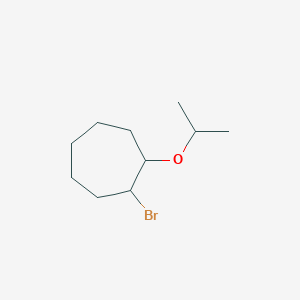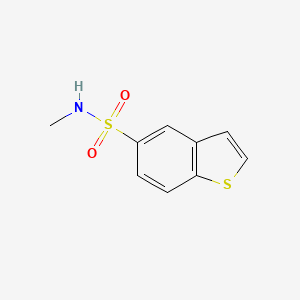
N-Methyl-1-benzothiophene-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-benzothiophene-5-sulfonamide is an organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a sulfonamide group attached to the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzothiophene with sulfonyl chlorides in the presence of a base, followed by methylation of the resulting sulfonamide . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine.
Industrial Production Methods
Industrial production of N-Methyl-1-benzothiophene-5-sulfonamide may involve large-scale sulfonation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
N-Methyl-1-benzothiophene-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
科学的研究の応用
N-Methyl-1-benzothiophene-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
作用機序
The mechanism of action of N-Methyl-1-benzothiophene-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with similar electronic properties.
Benzofuran: An oxygen-containing analog of benzothiophene.
Indole: A nitrogen-containing heterocycle with structural similarities to benzothiophene
Uniqueness
N-Methyl-1-benzothiophene-5-sulfonamide is unique due to the presence of both a sulfonamide group and a benzothiophene ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C9H9NO2S2 |
|---|---|
分子量 |
227.3 g/mol |
IUPAC名 |
N-methyl-1-benzothiophene-5-sulfonamide |
InChI |
InChI=1S/C9H9NO2S2/c1-10-14(11,12)8-2-3-9-7(6-8)4-5-13-9/h2-6,10H,1H3 |
InChIキー |
SCWOKPUKTKONTR-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)SC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


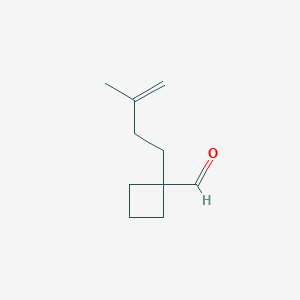
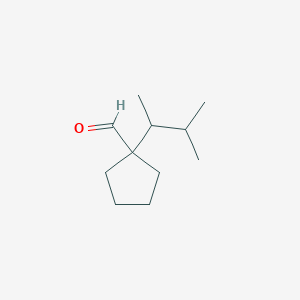
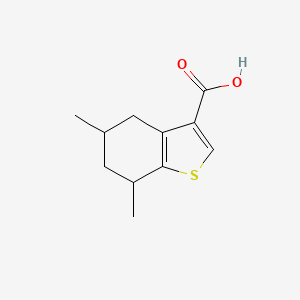
![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
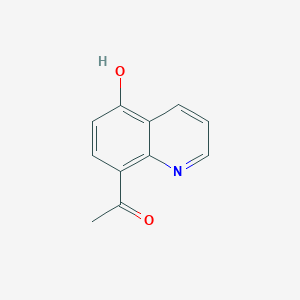
amine](/img/structure/B13316848.png)
![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)
